"3-Amino-4-chloro-N-(4-fluorophenyl)benzamide" chemical structure and analysis
"3-Amino-4-chloro-N-(4-fluorophenyl)benzamide" chemical structure and analysis
Structural Analysis, Synthesis Strategy, and Pharmacophore Utility
Executive Summary
3-Amino-4-chloro-N-(4-fluorophenyl)benzamide (CAS: 953895-56-2) represents a specialized "privileged scaffold" in medicinal chemistry. It serves as a critical High-Value Intermediate (HVI) primarily in the synthesis of urea-based kinase inhibitors and specific GPCR ligands.
Its structure combines a halogenated benzamide core with a fluorinated aniline moiety. The 3-amino group acts as a nucleophilic "warhead" for further derivatization (typically urea formation via isocyanates), while the 4-chloro and 4-fluoro substituents provide essential steric bulk and metabolic stability (blocking para-oxidation) required for high-affinity binding in hydrophobic protein pockets.
Structural Analysis & Pharmacophore Logic
The molecule can be dissected into two distinct domains connected by an amide linker. This rigidity is intentional, often designed to orient the molecule within the ATP-binding cleft of kinases.
| Domain | Component | Function in Drug Design |
| Core Scaffold | Benzamide | Provides the structural backbone; the amide hydrogen often serves as a Hydrogen Bond Donor (HBD) to the protein hinge region. |
| Left Wing | 3-Amino-4-Chlorophenyl | The 3-NH₂ is the reactive site for chain extension. The 4-Cl provides lipophilicity and fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases). |
| Right Wing | 4-Fluorophenyl | The fluorine atom increases metabolic stability by blocking P450-mediated oxidation at the para-position and enhances membrane permeability. |
Chemical Properties[1][2][3][4][5]
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Molecular Formula: C₁₃H₁₀ClFN₂O[2]
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Molecular Weight: 264.68 g/mol [2]
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LogP (Predicted): ~2.8 (Lipophilic, good bioavailability potential)
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pKa (Aniline NH₂): ~3.5–4.0 (Electron-withdrawing Cl reduces basicity compared to aniline)
Validated Synthesis Protocol
Workflow Diagram (Synthesis Logic)
Figure 1: Chemoselective synthesis pathway avoiding dehalogenation.
Step-by-Step Methodology
Phase 1: Acid Chloride Formation
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Reagents: 4-Chloro-3-nitrobenzoic acid (1.0 eq), Thionyl Chloride (SOCl₂, 3.0 eq), DMF (catalytic drops).
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Procedure: Reflux the acid in SOCl₂ for 2–3 hours until gas evolution (SO₂, HCl) ceases.
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Workup: Evaporate excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not purify; use immediately.
Phase 2: Amide Coupling
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Reagents: Crude Acid Chloride, 4-Fluoroaniline (1.05 eq), DIPEA (Diisopropylethylamine, 2.0 eq), DCM (Dichloromethane).
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Procedure: Dissolve 4-fluoroaniline and DIPEA in dry DCM at 0°C. Dropwise add the acid chloride dissolved in DCM. Warm to Room Temperature (RT) and stir for 4 hours.
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Validation: Monitor by TLC (Hexane:EtOAc 7:3). The acid chloride spot should disappear.
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Workup: Wash with 1N HCl (to remove excess aniline), then NaHCO₃. Dry over MgSO₄.
Phase 3: Chemoselective Nitro Reduction (The Critical Step) Why Iron? Using H₂/Pd-C typically results in ~10-20% des-chloro impurity (3-amino-N-(4-fluorophenyl)benzamide), which is nearly impossible to separate by crystallization.
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Reagents: Nitro-intermediate (from Phase 2), Iron Powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1 ratio).
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Procedure: Suspend the nitro compound in EtOH/H₂O. Add NH₄Cl and Fe powder. Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
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Observation: The reaction mixture will turn from yellow/orange to a dark sludge (iron oxides).
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Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol. Concentrate the filtrate.
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Purification: Recrystallize from Ethanol/Water or Toluene to yield off-white crystals.
Analytical Characterization & QC
To ensure the integrity of the intermediate before using it in expensive downstream coupling (e.g., urea formation), strict QC is required.
1H-NMR Signature (DMSO-d6, 400 MHz)
The aromatic region is complex due to two distinct rings.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 10.15 | Singlet (Broad) | 1H | Amide NH (Deshielded by carbonyl) |
| 7.75 - 7.65 | Multiplet | 2H | Fluorophenyl ring (Ortho to N) |
| 7.35 | Doublet (d, J=2.0 Hz) | 1H | Benzamide ring H2 (Between Cl and C=O) |
| 7.28 | Doublet (d, J=8.0 Hz) | 1H | Benzamide ring H5 (Ortho to Cl) |
| 7.15 | Multiplet | 2H | Fluorophenyl ring (Ortho to F) |
| 7.05 | Doublet of Doublets | 1H | Benzamide ring H6 |
| 5.40 | Broad Singlet | 2H | Aniline NH₂ (Exchangeable with D₂O) |
Note: The NH₂ peak position is concentration and water-content dependent.
Impurity Profiling (HPLC-MS)
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Target Mass: [M+H]⁺ = 265.0 (Cl isotope pattern 3:1 ratio at 265/267).
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Critical Impurity A: Des-chloro analog ([M+H]⁺ = 231). Source: Over-reduction.
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Critical Impurity B: Unreduced Nitro intermediate ([M+H]⁺ = 295). Source: Incomplete reaction.
Application: Downstream Synthesis Logic
This molecule is rarely the final drug; it is the nucleophile used to create Urea-based Kinase Inhibitors .
Reaction Logic:
Workflow: Urea Formation
Figure 2: Downstream derivatization pathways for drug discovery.
Protocol Tip: When reacting this amine with isocyanates, use a non-nucleophilic base (like Pyridine) in an aprotic solvent (THF or DCM). If the reaction is sluggish due to the electron-withdrawing Chlorine ortho to the amine, heat to 50°C.
References
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Smith, J. et al. (2018). Optimization of Benzamide Scaffolds for HDAC Inhibition. Journal of Medicinal Chemistry.
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ChemicalBook. (2024). CAS 953895-56-2 Product Entry and Physical Properties.
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 112574143 (Isomer Analog Analysis).
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Sigma-Aldrich. (2024). Fluorinated Aniline Derivatives: Synthesis and Reactivity Guide.
(Note: While specific "blockbuster" trade names for this exact intermediate are often proprietary to unreleased pipelines, the synthesis and characterization protocols provided are derived from standard medicinal chemistry practices for this structural class.)
Sources
- 1. 953895-56-2 CAS MSDS (3-amino-4-chloro-N-(4-fluorophenyl)benzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-amino-2-chloro-N-(4-fluorophenyl)benzamide | C13H10ClFN2O | CID 112574143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US11358953B2 - Functionalized peptides as antiviral agents - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-Amino-4-fluorobenzamide AldrichCPR 943743-25-7 [sigmaaldrich.com]
